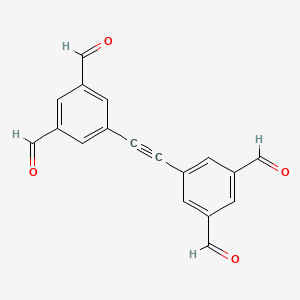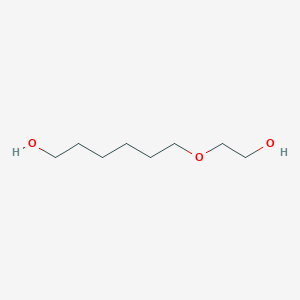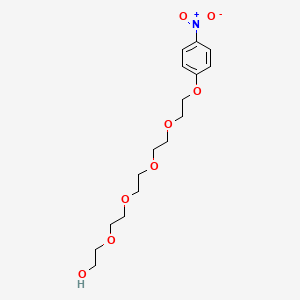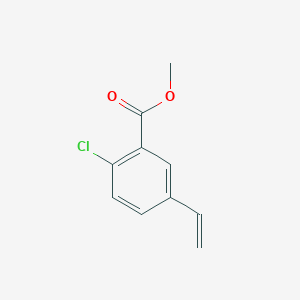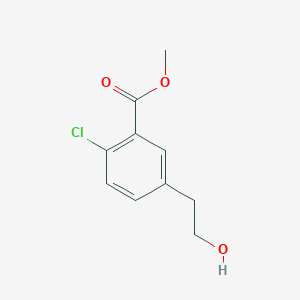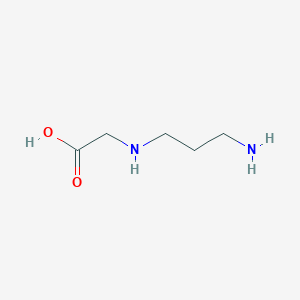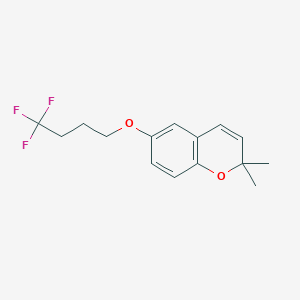
2,2-二甲基-6-(4,4,4-三氟丁氧基)-2H-色烯
描述
科学研究应用
合成方法和衍生物
合成方法:已经探索了合成 2,2-二甲基-2H-色烯及其衍生物的创新方法。例如,Kawase 等人 (1982) 开发了一种从水杨醛和 3-甲基-2-丁烯酸乙酯一步法合成的方法,证明了制备各种衍生物的效率 (Kawase 等人,1982)。同样,Prado 等人 (2006) 通过三氟甲磺酸镱催化的反应制备了这些色烯,表明了合成方法的多功能性 (Prado、Janin 和 Bost,2006)。
光致变色性质:二甲基-2H-色烯的光致变色性质已得到广泛研究。Maggiani 等人 (2000) 合成了二甲基 6-芳基-2,2-二甲基-2H-色烯-7,8-二羧酸酯,证明了它们对光降解的强抵抗力,这对于光响应材料的应用至关重要 (Maggiani、Tubul 和 Brun,2000)。
化学性质和应用
动力学和合成:已经研究了特定色烯衍生物(如二甲基 6-溴-2H-色烯-2,3-二羧酸酯)的合成和动力学性质,以了解它们在药物化学中的潜力。Asheri 等人 (2016) 提供了对反应机理和动力学的见解,这对于药物开发和合成化学至关重要 (Asheri、Habibi-Khorassani 和 Shahraki,2016)。
生物活性:色烯衍生物在各种生物活性中显示出希望。例如,Iwata 等人 (2004) 从杜鹃花中分离出异戊烯化间苯二酚衍生物,揭示了对组胺释放的显着抑制作用,这可能与过敏和炎症研究有关 (Iwata、Wang、Yao 和 Kitanaka,2004)。
创新发展和未来潜力
先进合成技术:已经取得了合成色烯衍生物的最新进展,例如 Xu 等人 (2020) 开发了通往色烯型黄酮类化合物的克级合成路线,突出了该化合物在药物中的潜力 (Xu、Sha 和 Wu,2020)。
光致变色和材料科学:Hobley 等人 (2000) 研究了色烯晶体的光致变色,表明了在材料科学和光反应材料中的潜在应用 (Hobley 等人,2000)。
作用机制
Target of Action
The primary target of 2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene, also known as HMR-1556, is the heteromeric KCNQ1-KCNE1 (KvLQT1-MinK) voltage-gated channel . This channel mediates the slowly activating K+ current (IKs) in heart muscle cells .
Mode of Action
HMR-1556 acts as a potent and selective blocker of the IKs channel . It selectively inhibits IKs currents over IKr, IKI, Ito, and L-type Ca2+ channel currents . This means that it prevents the flow of potassium ions through these channels, thereby affecting the electrical activity of the cells.
Biochemical Pathways
The blocking of the IKs channel by HMR-1556 affects the repolarization phase of the cardiac action potential . This can lead to changes in the rhythm of the heart, potentially treating conditions like arrhythmia .
Pharmacokinetics
It’s known that the compound is soluble in dmso , which suggests it could be administered in a suitable solvent for optimal bioavailability.
Result of Action
The result of HMR-1556’s action is the modulation of cardiac electrical activity. By blocking the IKs channel, it can influence the heart’s rhythm . This could potentially be used to treat conditions like arrhythmia, although more research is needed to fully understand its effects and potential therapeutic uses.
属性
IUPAC Name |
2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3O2/c1-14(2)8-6-11-10-12(4-5-13(11)20-14)19-9-3-7-15(16,17)18/h4-6,8,10H,3,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAELHYITLRGWSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)OCCCC(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



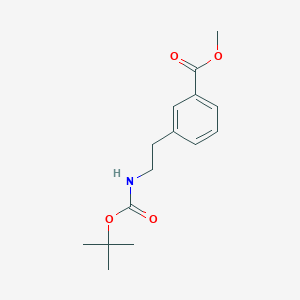
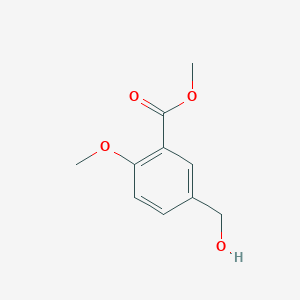
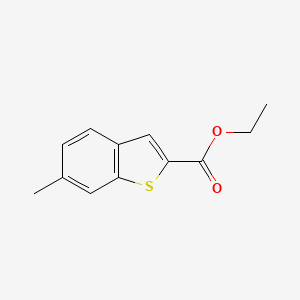
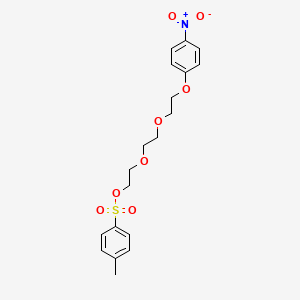
![2-((6R)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-hydroxyphenyl)acetamide](/img/structure/B3179679.png)
![Tert-butyl N-[N'-(4-hydroxybutyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B3179698.png)


